Crisugabalin Exhibits >20-Fold Higher Binding Affinity for α2δ Subunit than Pregabalin
In a competitive [3H]gabapentin binding assay, Crisugabalin demonstrated an IC50 of 3.96 nM for the α2δ subunit of voltage-gated calcium channels in rats . This represents a >20-fold increase in potency compared to pregabalin, which exhibits an IC50 of approximately 92 nM under comparable assay conditions .
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 3.96 nM |
| Comparator Or Baseline | Pregabalin: 92 nM |
| Quantified Difference | Crisugabalin is >23 times more potent (lower IC50) |
| Conditions | Competitive [3H]gabapentin binding assay to the α2δ subunit in rat models. |
Why This Matters
Higher target affinity at the molecular level is a primary driver for the improved in vivo potency and potentially wider therapeutic index of Crisugabalin, making it the essential tool for studying high-affinity α2δ modulation.
